(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide
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Overview
Description
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide is an organic compound that features a triazine ring substituted with dimethoxy groups and an acrylamide moiety
Scientific Research Applications
Polymer Synthesis and Functionalization
Acrylamide derivatives play a crucial role in the synthesis of polymers with specific properties. For example, novel functional acrylamides have been synthesized for homopolymerization and copolymerization, leading to materials with potential applications in biomedicine and materials science (Long Ling et al., 1999). Similarly, acrylamides have been used to create copolymers containing poly(ethylene glycol) and dioxolane functional groups, which could be used for bioconjugation (N. Rossi et al., 2008).
Chemical Crosslinking and Hydrogel Formation
Chemically crosslinked hydrogels made from acrylamide co-polymers exhibit properties valuable for drug delivery systems, tissue engineering, and environmental applications. For instance, poly(acrylamide-co-maleic acid) hydrogels have been studied for their swelling/de-swelling characteristics, influenced by crosslinkers and initiator concentration (Y. Murali Mohan et al., 2006).
Controlled Polymerization Techniques
Controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been applied to acrylamides to achieve polymers with precise molecular weights and structures. These methods enable the synthesis of polymers for targeted applications in biotechnology and nanotechnology (M. Teodorescu & K. Matyjaszewski, 2000).
Bioconjugation and Biomedical Applications
The functionalization of polymers with bioactive molecules is a key area of research. For instance, the derivatization of poly(acrylic acid) with amine-terminated molecules using a triazine-based condensing agent demonstrates the potential for creating polymers with specific functionalities for biomedical applications (K. Thompson & S. Michielsen, 2006).
Advanced Materials and Nanotechnology
Acrylamide derivatives are instrumental in the development of advanced materials such as smart hydrogels and thermoresponsive scaffolds for tissue engineering. The design of poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity exemplifies the use of these materials in creating environments conducive to cell growth and tissue regeneration (A. Galperin et al., 2010).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide typically involves the following steps:
Formation of the Triazine Intermediate: The triazine ring is synthesized by reacting cyanuric chloride with methanol under basic conditions to introduce the dimethoxy groups.
Acrylamide Formation: The acrylamide moiety is prepared by reacting o-toluidine with acryloyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the triazine intermediate with the acrylamide moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the o-tolyl moiety, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acrylamide double bond, converting it into a saturated amide.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: o-Tolyl aldehyde or o-tolyl carboxylic acid.
Reduction: Saturated amide derivative.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Polymer Science: It can be incorporated into polymer backbones to impart specific properties such as thermal stability or chemical resistance.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.
Bioconjugation: It can be used to modify biomolecules, enhancing their stability or targeting capabilities.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as coatings or adhesives, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can form stable complexes with metal ions, which can be exploited in catalysis or material science.
Comparison with Similar Compounds
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of an o-tolyl group.
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(p-tolyl)acrylamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness: The presence of the o-tolyl group in (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications in drug development and material science.
Properties
IUPAC Name |
(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-6-4-5-7-12(11)8-9-14(21)17-10-13-18-15(22-2)20-16(19-13)23-3/h4-9H,10H2,1-3H3,(H,17,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGGMILDTMBUKN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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